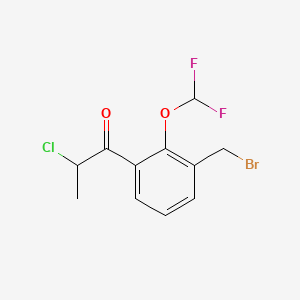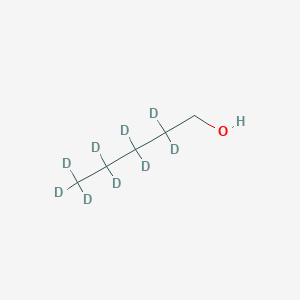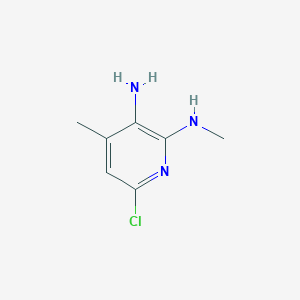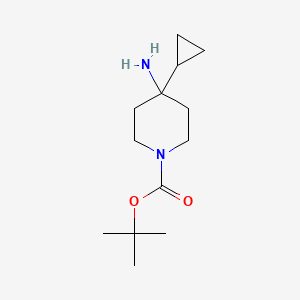
1-Bromo-3-(2-mercaptophenyl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-3-(2-mercaptophenyl)propan-2-one is an organic compound with the molecular formula C9H9BrOS and a molecular weight of 245.14 g/mol . It is characterized by the presence of a bromine atom, a mercapto group, and a propanone moiety, making it a versatile compound in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-3-(2-mercaptophenyl)propan-2-one typically involves the bromination of 3-(2-mercaptophenyl)propan-2-one. This reaction can be carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to obtain the desired product .
Análisis De Reacciones Químicas
Types of Reactions
1-Bromo-3-(2-mercaptophenyl)propan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction Reactions: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution: Products with the bromine atom replaced by the nucleophile.
Oxidation: Disulfides or sulfonic acids.
Reduction: Alcohols.
Aplicaciones Científicas De Investigación
1-Bromo-3-(2-mercaptophenyl)propan-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Bromo-3-(2-mercaptophenyl)propan-2-one involves its interaction with molecular targets through its functional groups. The bromine atom can participate in substitution reactions, while the mercapto group can form disulfide bonds or undergo oxidation. These interactions can modulate various biochemical pathways and molecular targets, contributing to its observed effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-1-(4-methoxyphenyl)propan-1-one: Similar in structure but with a methoxy group instead of a mercapto group.
1-(2-Bromo-3-mercaptophenyl)propan-2-one: A positional isomer with the bromine and mercapto groups in different positions.
Uniqueness
1-Bromo-3-(2-mercaptophenyl)propan-2-one is unique due to the presence of both a bromine atom and a mercapto group, which allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis .
Propiedades
Fórmula molecular |
C9H9BrOS |
|---|---|
Peso molecular |
245.14 g/mol |
Nombre IUPAC |
1-bromo-3-(2-sulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C9H9BrOS/c10-6-8(11)5-7-3-1-2-4-9(7)12/h1-4,12H,5-6H2 |
Clave InChI |
PIMPOPWTULRTIM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)CC(=O)CBr)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tert-butyl 3-amino-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate hemioxalate](/img/structure/B14045575.png)
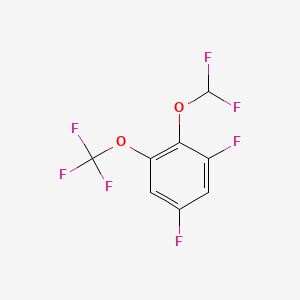

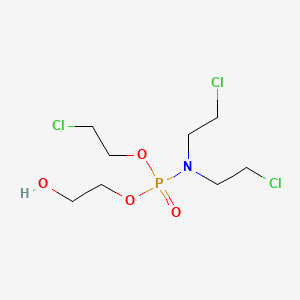
![5-Methylimidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B14045617.png)




